benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, otherwise known as B6HIDC, is a compound that has been studied for its potential applications in a number of scientific research fields. B6HIDC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Alkylation of Cyanide Ion with Mannich Bases : A study described the synthesis of phenethylamines from phenylacetonitriles, obtained through the alkylation of cyanide ion with Mannich bases from phenols and other benzylamines. This process involves compounds that might be structurally related to benzyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, showcasing a method to synthesize complex molecules from simpler precursors (Short, Dunnigan, & Ours, 1973).
Benzylisoquinoline Alkaloid Biosynthesis : Research on the overexpression of enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, like morphine and berberine, in Eschscholzia californica, highlighted the importance of specific methyltransferases. This work is crucial for understanding the biosynthetic pathways of alkaloids, which include structures similar to this compound (Inui et al., 2007).
Biological Applications
- Microbial Synthesis of Alkaloids : A study demonstrated the microbial synthesis of the benzylisoquinoline alkaloid intermediate (S)-reticuline from glucose in yeast, which is a step forward in the biotechnological production of pharmaceuticals related to this compound. This research paves the way for sustainable production methods for complex alkaloids (Deloache et al., 2015).
Pharmacological Studies
- Anti-Tumor Activities : A novel compound, an isoquinoline derivative, was synthesized and evaluated for its anti-tumor activity, showcasing the potential of benzylisoquinoline derivatives in cancer therapy. This emphasizes the role of benzylisoquinoline compounds in developing new therapeutic agents (Gao et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets.
Mode of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, can interact with their targets to induce biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities .
properties
IUPAC Name |
benzyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-7-6-15-11-18(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURZBWDWQLBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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